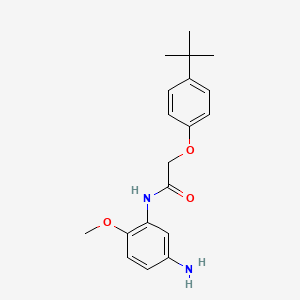
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide is an organic compound that belongs to the class of acetamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyphenol and 4-tert-butylphenol.
Formation of Intermediate: The 5-amino-2-methoxyphenol is reacted with chloroacetic acid to form an intermediate compound.
Final Coupling: The intermediate is then coupled with 4-tert-butylphenol under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine derivative.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potentially useful in drug development for targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action for N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- N-(4-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide
- N-(5-amino-2-ethoxyphenyl)-2-(4-tert-butylphenoxy)acetamide
Uniqueness
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide is unique due to its specific functional groups and structural configuration, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
生物活性
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound belongs to the class of acetamides and features an amino group, a methoxy group, and a tert-butylphenoxy moiety. The synthesis typically involves:
- Starting Materials : 5-amino-2-methoxyphenol and 4-tert-butylphenol.
- Formation of Intermediate : Reaction with chloroacetic acid to create an intermediate compound.
- Final Coupling : Coupling the intermediate with 4-tert-butylphenol in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to yield the final product.
This compound may function as a biochemical probe or inhibitor in various assays, potentially interacting with specific enzymes, receptors, or nucleic acids. The presence of functional groups like the amino and methoxy groups can influence its binding affinity and specificity, while the tert-butylphenoxy group may enhance its solubility and membrane permeability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of benzimidazole have shown activity against various bacterial strains, suggesting that this compound may exhibit comparable effects . The compound's broad-spectrum activity could be evaluated using Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
Case Studies
- Anticancer Activity : A related study on phenoxy compounds demonstrated significant anticancer effects against various cell lines. For instance, compounds bearing similar structural motifs were found to induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein expressions . This suggests that this compound could also possess anticancer properties.
- Enzyme Inhibition : In biochemical assays, compounds with phenolic structures often act as enzyme inhibitors. The specific interactions of this compound with target enzymes could be explored through kinetic studies to determine its efficacy as an inhibitor.
Comparison of Biological Activities
| Compound Name | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Structure | TBD | Antimicrobial |
| Related Phenoxy Compound | TBD | 3.12 - 50 | Antimicrobial |
| Anticancer Phenolic Compound | TBD | IC50 = 5.67 ± 0.57 | Anticancer |
Research Findings
Recent studies have highlighted the importance of the phenoxy group in enhancing biological activity. The presence of substituents on the phenolic ring can significantly affect pharmacological properties, including receptor binding affinity and enzyme inhibition potential .
属性
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)13-5-8-15(9-6-13)24-12-18(22)21-16-11-14(20)7-10-17(16)23-4/h5-11H,12,20H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEDKMVBKZFJOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














